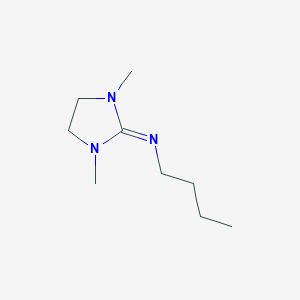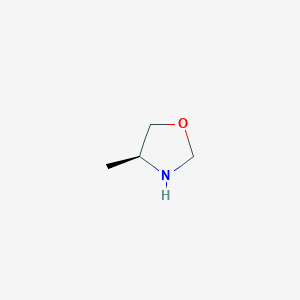
(4S)-4-methyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-methyl-1,3-oxazolidine: is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its unique structural and chemical properties, making it a valuable component in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of 1,2-amino alcohols as starting materials. These reactions can proceed via metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization.
Chiral Catalysts: The use of chiral magnesium phosphate catalysts can lead to high yields and excellent enantioselectivities. This method involves the enantioselective addition of alcohols to imines followed by intramolecular cyclization under mildly basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale multicomponent reactions, optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(4S)-4-methyl-1,3-oxazolidine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxazolidine-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxazolidine-2-ones: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Functionalized Oxazolidines: Resulting from substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
(4S)-4-methyl-1,3-oxazolidine: has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug discovery.
Medicine: It is employed in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
(4S)-4-methyl-1,3-oxazolidine: is often compared with other similar compounds, such as oxazolidinones and oxazolines. While these compounds share structural similarities, this compound is unique in its stereochemistry and reactivity. The presence of the methyl group at the 4-position contributes to its distinct chemical behavior and applications.
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones
Oxazolines
1,3-Oxazepines
1,3-Oxazinanes
Eigenschaften
CAS-Nummer |
676139-49-4 |
|---|---|
Molekularformel |
C4H9NO |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
(4S)-4-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C4H9NO/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
OOTBVTALXQHTHX-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@H]1COCN1 |
Kanonische SMILES |
CC1COCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


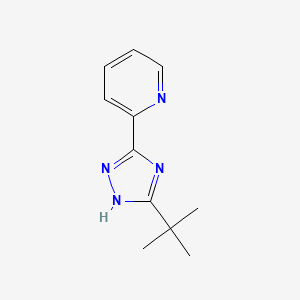
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
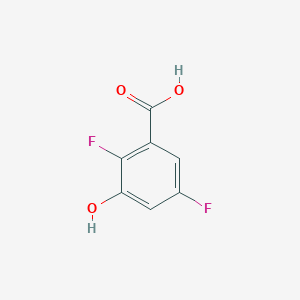
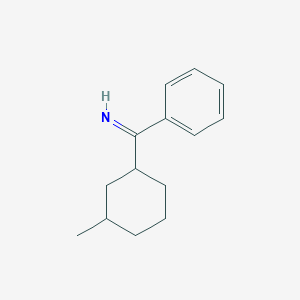
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
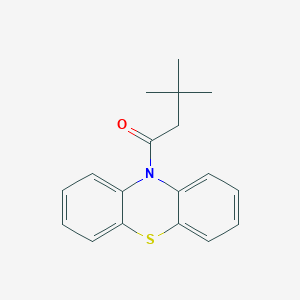
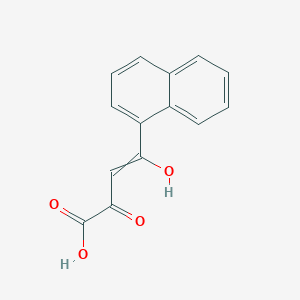
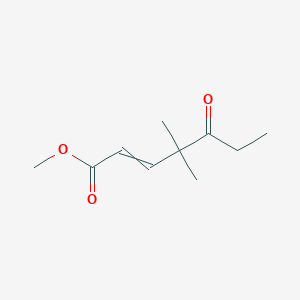
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
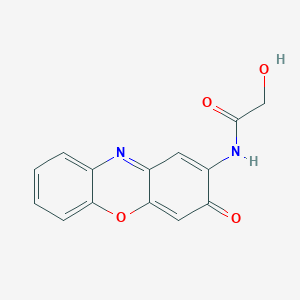
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
